![molecular formula C8H16O3 B2471443 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol CAS No. 2567496-61-9](/img/structure/B2471443.png)
1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol
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Overview
Description
“1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol” is a chemical compound with the CAS Number: 2567496-61-9 . It has a molecular weight of 160.21 . The IUPAC name for this compound is 1-(3,3-dimethyl-1,4-dioxan-2-yl)ethan-1-ol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H16O3/c1-6(9)7-8(2,3)11-5-4-10-7/h6-7,9H,4-5H2,1-3H3 . The InChI key is ZBHGMEVODGZZIC-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .
Scientific Research Applications
Lignin Acidolysis
Research into the acidolysis of lignin, a major component of plant biomass, involves the study of dimeric non-phenolic β-O-4-type lignin model compounds. These studies aim to understand the breakdown mechanisms of lignin in the presence of solvents like 1,4-dioxane under acidic conditions. Such processes are crucial for the valorization of lignin into valuable chemicals and fuels. The mechanism and efficiency of lignin breakdown can significantly impact the production of bio-based chemicals and materials (Yokoyama, 2015).
Water Contaminant Analysis
1,4-Dioxane, a solvent related to the compound of interest, has been identified as an emerging contaminant in water sources. It's known for its ability to migrate in groundwater and contaminate drinking water supplies. Research in this area focuses on understanding the environmental fate, detection, and treatment of 1,4-dioxane. This is critical for addressing public health concerns and developing effective policies and technologies for water treatment and contamination prevention (Godri Pollitt et al., 2019).
Biofuel Production
The chemical recycling of carbon dioxide to fuels presents an innovative approach to mitigating climate change impacts while producing renewable energy sources. Research in this domain explores the conversion of carbon dioxide into alcohols and other fuels using various catalytic and biochemical processes. The focus is on developing efficient, sustainable, and economically viable methods for biofuel production, thereby offering a complementary technology to carbon sequestration and storage (Centi & Perathoner, 2009).
Safety and Hazards
properties
IUPAC Name |
1-(3,3-dimethyl-1,4-dioxan-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(9)7-8(2,3)11-5-4-10-7/h6-7,9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHGMEVODGZZIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(OCCO1)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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